molecular formula C10H14Cl2N4O2 B2410931 N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride CAS No. 1417793-82-8

N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride

Cat. No. B2410931
CAS RN: 1417793-82-8
M. Wt: 293.15
InChI Key: MUFAHSCANNKOJC-UHFFFAOYSA-N
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Description

N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4O2 and its molecular weight is 293.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Zhuravel et al. (2005) demonstrated the synthesis of novel carboxamides, including structures similar to N-(6-Chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide hydrochloride. These compounds showed significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases (Zhuravel et al., 2005).

Antimycobacterial Agents

  • Research by Zítko et al. (2018) on N-pyrazinylbenzamides, related to the chemical structure , explored their use as antimycobacterial agents. These compounds showed activity against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential in tuberculosis treatment (Zítko et al., 2018).

Molecular Interaction Studies

  • Shim et al. (2002) studied the molecular interaction of a structurally related compound, examining its binding with cannabinoid receptors. This research provides insights into the molecular mechanisms of such compounds, which could be relevant for understanding the action of this compound (Shim et al., 2002).

Ring Opening Reactions

  • A study by Gazizov et al. (2015) involved the synthesis of compounds like this compound and their ring-opening reactions. This type of research contributes to the understanding of the chemical properties and potential applications of such compounds (Gazizov et al., 2015).

Antitubercular and Antibacterial Activities

  • Bodige et al. (2020) synthesized carboxamide derivatives, similar to the chemical , which showed potent antitubercular and antibacterial activities. This research highlights the therapeutic potential of such compounds in treating bacterial infections (Bodige et al., 2020).

properties

IUPAC Name

N-(6-chloropyrazin-2-yl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2.ClH/c11-8-4-12-5-9(13-8)14-10(17)15-3-1-2-7(15)6-16;/h4-5,7,16H,1-3,6H2,(H,13,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFAHSCANNKOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CN=CC(=N2)Cl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.